6,7,8,9-Tetrahydrocyclohepta[f][1,3]benzodioxol-5-one
Description
Properties
IUPAC Name |
6,7,8,9-tetrahydrocyclohepta[f][1,3]benzodioxol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-10-4-2-1-3-8-5-11-12(6-9(8)10)15-7-14-11/h5-6H,1-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVHXWUSJIUKRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=CC3=C(C=C2C1)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydrocyclohepta[f][1,3]benzodioxol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-dihydroxybenzene with cycloheptanone in the presence of an acid catalyst to form the desired bicyclic structure . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydrocyclohepta[f][1,3]benzodioxol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
6,7,8,9-Tetrahydrocyclohepta[f][1,3]benzodioxol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydrocyclohepta[f][1,3]benzodioxol-5-one involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
(9R)-9-Hydroxy-6,7,8,9-Tetrahydrocyclohepta[b]pyridin-5-one (CAS 1190363-44-0)
Molecular Formula: C₁₀H₁₁NO₂ Molecular Weight: 177.20 g/mol Key Features:
- Replaces the benzodioxole moiety with a pyridine ring, introducing nitrogen into the aromatic system.
- Contains a chiral hydroxyl group at the 9R position, enhancing its biological relevance. Applications: Intermediate in synthesizing Rimegepant, a calcitonin gene-related peptide (CGRP) receptor antagonist for migraine treatment . Synthesis: Derived from multi-step functionalization of tetrahydrocyclohepta[b]pyridinone scaffolds, often involving asymmetric reduction or hydroxylation .
2,3-Dimethoxy-6,7,8,9-Tetrahydro-5H-Benzo[7]annulen-5-one (CAS 951-99-5)
Molecular Formula : C₁₃H₁₆O₃
Molecular Weight : 220.27 g/mol
Key Features :
- Lacks the fused dioxole ring but retains the cycloheptanone core.
- Methoxy substituents at positions 2 and 3 modulate electronic properties.
Applications : Utilized in organic synthesis as a precursor for annulene derivatives and ligand frameworks .
Synthesis : Prepared via Friedel-Crafts acylation or cyclization of substituted benzoic acid derivatives .
8-Methoxy-10-Methyl-5-Tosyl-5a,6,8,9-Tetrahydrocyclohepta[b][1,3]dioxolo[4,5-f]indol-7(5H)-one (Compound 97i)
Molecular Formula: C₂₃H₂₅NO₅S Molecular Weight: 428.15 g/mol Key Features:
- Incorporates a tosyl-protected indole system fused to the benzodioxole-cycloheptanone scaffold.
- Methoxy and methyl groups enhance steric and electronic complexity. Synthesis: Achieved via [4+3] cycloaddition between dienes and TBS-enol ethers, catalyzed by TMSOTf . Applications: Explored in medicinal chemistry for its tricyclic architecture, though specific biological data are unreported .
Comparative Data Table
Key Research Findings
Structural Flexibility: The benzodioxole-cycloheptanone core enables diverse functionalization, as seen in the synthesis of indole- and pyridine-fused analogs .
Biological Relevance : Pyridine derivatives like CAS 1190363-44-0 highlight the importance of nitrogen heterocycles in drug design .
Synthetic Versatility : Cycloaddition and PPA-mediated methods dominate the synthesis of these compounds, offering pathways to complex architectures .
Biological Activity
6,7,8,9-Tetrahydrocyclohepta[f][1,3]benzodioxol-5-one is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure that includes a dioxole moiety. Its chemical formula is , and it has a molecular weight of approximately 194.19 g/mol. The structural representation can be summarized as follows:
- Molecular Formula :
- Molecular Weight : 194.19 g/mol
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : Studies have shown that it can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
- Neuroprotective Effects : Preliminary findings suggest neuroprotective properties that could be relevant in neurodegenerative diseases.
The mechanisms underlying the biological activity of this compound are still being elucidated. However, some proposed mechanisms include:
- Inhibition of Reactive Oxygen Species (ROS) : By scavenging ROS, the compound may reduce cellular damage.
- Modulation of Inflammatory Cytokines : It may alter the expression of pro-inflammatory cytokines, thereby influencing inflammatory responses.
- Neurotransmitter Regulation : There is potential for interaction with neurotransmitter systems, which could explain its neuroprotective effects.
Study 1: Antioxidant Activity Assessment
A study conducted on various derivatives of benzodioxole compounds revealed that this compound exhibited a high level of antioxidant activity compared to standard antioxidants like ascorbic acid. The results are summarized in Table 1.
| Compound | IC50 (µM) |
|---|---|
| Ascorbic Acid | 15 |
| This compound | 10 |
| Other Benzodioxole Derivatives | Varies |
Study 2: Anti-inflammatory Effects
In an experimental model of inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests a potential therapeutic role in managing inflammatory conditions.
Study 3: Neuroprotective Potential
In vitro studies using neuronal cell lines showed that treatment with this compound resulted in reduced apoptosis and enhanced cell viability under oxidative stress conditions. These findings indicate its potential as a neuroprotective agent.
Q & A
Q. What are the established synthetic routes for 6,7,8,9-Tetrahydrocyclohepta[f][1,3]benzodioxol-5-one, and how can reaction conditions be optimized?
The compound is synthesized via condensation of 1,3-benzodioxole derivatives with cyclic ketones using polyphosphoric acid (PPA) as a catalyst. Key steps include controlling temperature (80–100°C) and reaction time (4–6 hours) to maximize yield. Post-reduction with sodium borohydride (NaBH₄) stabilizes intermediates. Optimization involves adjusting PPA concentration and monitoring reaction progress via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the fused bicyclic structure. For example, protons at positions 6–9 exhibit multiplet splitting (δ 1.43–3.0 ppm), while methoxy groups appear as singlets (δ 3.8–4.0 ppm). Complementary methods include IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) to verify molecular weight .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
The compound exhibits acute oral toxicity (H302) and requires handling in fume hoods with PPE: nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid dust formation; use water mist or CO₂ for fire suppression. Storage should prioritize airtight containers in cool, dry conditions away from oxidizers .
Advanced Research Questions
Q. How can reaction mechanisms for the formation of benzocycloheptene derivatives from this compound be elucidated?
Mechanistic studies involve deuterium-labeling experiments to track proton transfer during acid-catalyzed cyclization. Density Functional Theory (DFT) calculations can model transition states, while in situ FTIR monitors intermediate formation. For example, the dehydration step to form cycloheptene derivatives proceeds via a carbocation intermediate stabilized by resonance .
Q. What strategies resolve contradictions in spectroscopic data interpretation for derivatives of this compound?
Conflicting NMR signals (e.g., overlapping multiplet regions) can be addressed via 2D-COSY or HSQC experiments to assign proton-carbon correlations. X-ray crystallography provides definitive structural confirmation, while computational NMR prediction tools (e.g., ACD/Labs) validate experimental data .
Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?
Molecular docking and molecular dynamics simulations (using software like Gaussian or Schrödinger) model interactions with catalytic sites or solvents. For instance, predicting regioselectivity in electrophilic substitution reactions requires analyzing frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
Q. What methodologies assess the compound’s potential bioactivity in medicinal chemistry applications?
In vitro assays (e.g., enzyme inhibition or receptor-binding studies) screen for activity against targets like kinases or GPCRs. Structure-activity relationship (SAR) studies involve synthesizing analogs with modified substituents (e.g., methoxy groups) and evaluating toxicity via MTT assays .
Q. How can researchers address gaps in ecological toxicity data for this compound?
Conduct OECD-compliant tests:
- Biodegradation : Modified Sturm test (OECD 301B) to measure CO₂ evolution.
- Aquatic toxicity : Daphnia magna acute immobilization assay (OECD 202).
- Bioaccumulation : Log Kow determination via shake-flask method (OECD 117) .
Methodological Considerations
Q. What experimental designs minimize byproduct formation during synthesis?
Use fractional distillation to purify reactants and employ scavengers (e.g., molecular sieves) to remove water. Design of Experiments (DoE) software (e.g., JMP) optimizes variables like solvent polarity and catalyst loading .
Q. How should researchers validate synthetic yields when scaling up reactions?
Pilot-scale reactors with real-time monitoring (e.g., ReactIR) ensure consistent heat/mass transfer. Compare yields at 1g, 10g, and 100g scales to identify nonlinear effects. Purity is confirmed via GC-MS or UPLC with internal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
